

Measuring p62-Mediated Mitophagy Using mt-Keima Flow Cytometry

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Compound of Interest

Compound Name: P62-mediated mitophagy inducer

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and overall cellular health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders, cancer, and metabolic diseases. The p62/SQSTM1 protein plays a crucial role as a selective autophagy receptor, recognizing ubiquitinated mitochondria and targeting them for degradation. A robust and quantitative method for measuring mitophagy is essential for studying its molecular mechanisms and for the development of therapeutics targeting this pathway.

This document provides a detailed protocol for measuring p62-mediated mitophagy using the mitochondria-targeted Keima (mt-Keima) fluorescent reporter in conjunction with flow cytometry. mt-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum depending on the pH of its environment.[1] This property allows for the ratiometric quantification of mitochondria localized within acidic lysosomes, a hallmark of their degradation via mitophagy.[1][2] This flow cytometry-based assay offers a rapid, sensitive, and high-throughput method for quantifying mitophagy compared to traditional microscopy or immunoblotting techniques.[3][4]

Principle of the mt-Keima Mitophagy Assay



The mt-Keima protein is targeted to the mitochondrial matrix.[5] In the neutral pH of healthy mitochondria (pH ~8.0), mt-Keima is preferentially excited by a laser at approximately 440-458 nm (emitting green fluorescence).[1][6] When mitochondria are engulfed by autophagosomes and subsequently fuse with lysosomes to form autolysosomes, the internal environment becomes acidic (pH ~4.5).[1] In this acidic environment, the excitation peak of mt-Keima shifts to a longer wavelength, around 586 nm (emitting red fluorescence).[3][5] The resistance of the Keima protein to lysosomal proteases allows for the accumulation of the red fluorescent signal within the lysosomes, providing a cumulative measure of mitophagic flux.[1]

By using a flow cytometer equipped with two lasers for excitation (e.g., 405 nm for neutral and 561 nm for acidic mt-Keima) and appropriate emission filters, the ratio of red to green fluorescence can be measured on a single-cell basis.[3][7] An increase in the red/green fluorescence ratio is indicative of an increase in mitophagy.[3]

Signaling Pathway of p62-Mediated Mitophagy

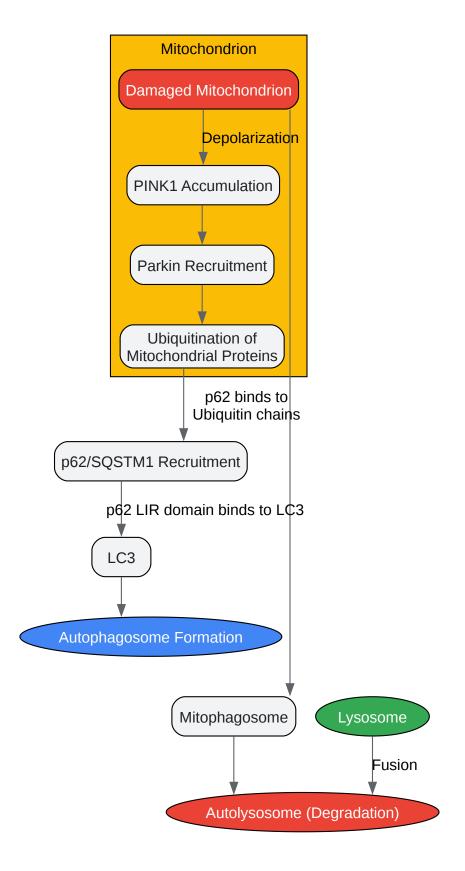
The p62 protein is a key player in recognizing and targeting damaged mitochondria for autophagic degradation. Two primary pathways involving p62 are the PINK1/Parkin-dependent and Parkin-independent pathways.

PINK1/Parkin-Dependent Mitophagy: Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. [8][9] Parkin then ubiquitinates various outer mitochondrial membrane proteins.[10] The polyubiquitin chains are recognized by the ubiquitin-associated (UBA) domain of p62.[10][11] p62, which also possesses an LC3-interacting region (LIR), then links the ubiquitinated mitochondria to the autophagosomal membrane protein LC3, thereby targeting the mitochondrion for engulfment by the autophagosome.[10]

p62-Mediated Parkin-Independent Mitophagy: In some contexts, p62 can promote mitochondrial ubiquitination and mitophagy independently of Parkin.[12] In this pathway, p62 can recruit the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex to the mitochondria, leading to their ubiquitination and subsequent degradation.[12] Phosphorylation of p62 can enhance its interaction with Keap1, promoting this process.[12]

Below is a diagram illustrating the general workflow for p62-mediated mitophagy.





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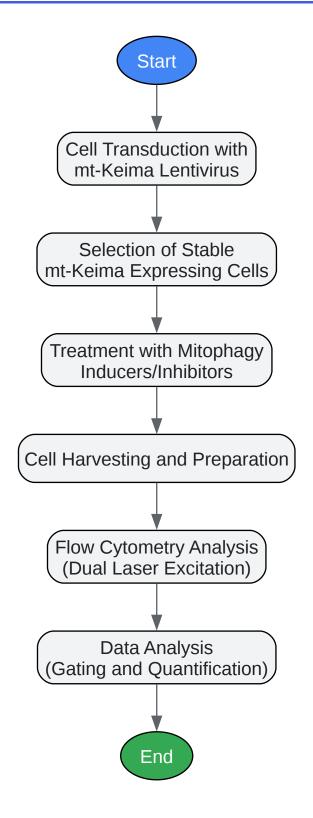
Caption: p62-mediated mitophagy signaling pathway.



Experimental Workflow for mt-Keima Flow Cytometry

The following diagram outlines the key steps in the experimental workflow for measuring mitophagy using mt-Keima and flow cytometry.





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Caption: Experimental workflow for mt-Keima flow cytometry.

Detailed Experimental Protocol



This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

- 1. Generation of Stable mt-Keima Expressing Cells
- 1.1. Lentiviral Transduction:
 - Seed target cells in a 6-well plate and allow them to adhere overnight.
 - On the following day, infect the cells with a lentiviral vector encoding mt-Keima.[3] The
 multiplicity of infection (MOI) should be optimized for each cell line to achieve a high
 percentage of transduced cells with minimal toxicity.
 - Incubate the cells with the virus for 24-48 hours.
- 1.2. Selection of Stable Cells:
 - After transduction, replace the virus-containing medium with fresh growth medium.
 - If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate selection agent to the medium to select for stably transduced cells.
 - Expand the population of mt-Keima expressing cells. The stability of expression should be monitored by fluorescence microscopy or flow cytometry.
- 2. Induction and Inhibition of Mitophagy
- 2.1. Cell Seeding:
 - Seed the stable mt-Keima expressing cells into appropriate culture plates (e.g., 12-well or 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting.
- 2.2. Treatment:
 - Treat the cells with compounds that induce or inhibit mitophagy.
 - Positive Controls (Inducers):



- CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A mitochondrial uncoupler that depolarizes the mitochondrial membrane potential, inducing PINK1/Parkin-mediated mitophagy. A typical concentration is 10 μM for 6-24 hours.[3]
- Oligomycin and Antimycin A: Inhibitors of the electron transport chain that can also induce mitophagy.
- Negative Control (Inhibitor):
 - Bafilomycin A1: An inhibitor of the vacuolar H+-ATPase that prevents the acidification of lysosomes, thereby blocking the final step of autophagy. A typical concentration is 100 nM, often used as a co-treatment with an inducer.[3]
- Vehicle Control:
 - Treat cells with the same concentration of the solvent (e.g., DMSO) used for the test compounds.[7]
- 3. Cell Preparation for Flow Cytometry
- 3.1. Cell Harvesting:
 - After the treatment period, carefully collect the culture medium (which may contain detached cells).
 - Wash the adherent cells with phosphate-buffered saline (PBS).
 - Detach the cells using a gentle dissociation reagent (e.g., TrypLE™ Express or accutase)
 to minimize cell damage.
 - Combine the detached cells with the collected medium from the first step.
- 3.2. Cell Staining (Optional):
 - For discriminating live and dead cells, a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye) can be used.[13]
- 3.3. Final Preparation:



- Centrifuge the cell suspension and resuspend the cell pellet in ice-cold FACS buffer (e.g., PBS containing 2% FBS).
- $\circ\,$ Filter the cell suspension through a cell strainer (e.g., 40 $\mu m)$ to obtain a single-cell suspension.
- Keep the cells on ice until analysis.[14]
- 4. Flow Cytometry Analysis
- 4.1. Instrument Setup:
 - Use a flow cytometer equipped with at least two lasers, typically a violet laser (e.g., 405 nm) and a yellow-green or blue laser (e.g., 561 nm or 488 nm).[3][7]
 - Set up the emission filters to detect the fluorescence of mt-Keima. A common setup uses a filter around 610 nm for both excitation wavelengths.
- 4.2. Gating Strategy:
 - Forward Scatter (FSC) and Side Scatter (SSC): Gate on the main cell population to exclude debris.[13]
 - Singlet Gating: Use FSC-Area versus FSC-Height to exclude doublets and cell aggregates.[13]
 - Live/Dead Gating (if applicable): Gate on the live cell population based on the viability dye staining.[13]
 - mt-Keima Positive Population: Gate on the cells expressing mt-Keima.
- 4.3. Data Acquisition:
 - Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
- 5. Data Analysis and Quantification
- 5.1. Ratiometric Analysis:



- Create a dot plot of the fluorescence intensity from the acidic-excited mt-Keima (e.g., 561 nm excitation) versus the neutral-excited mt-Keima (e.g., 405 nm excitation).[3]
- A population of cells with a high ratio of red to green fluorescence represents cells undergoing mitophagy.[3]
- 5.2. Quantification:
 - Establish a gate to define the "mitophagy-high" population based on the control samples.
 [3]
 - The percentage of cells within this gate is a quantitative measure of mitophagy.
 - Alternatively, the mean fluorescence intensity of the red channel or the ratio of red to green mean fluorescence intensity can be calculated for the entire population.[13]

Data Presentation

Quantitative data from mt-Keima flow cytometry experiments should be summarized in a clear and structured table for easy comparison between different experimental conditions.



Treatment Group	Concentration	Duration (hours)	% Mitophagy- High Cells (Mean ± SD)	Fold Change vs. Vehicle
Vehicle Control (DMSO)	0.1%	24	2.5 ± 0.5	1.0
CCCP (Positive Control)	10 μΜ	24	35.2 ± 3.1	14.1
CCCP + Bafilomycin A1	10 μM + 100 nM	24	4.1 ± 0.8	1.6
Test Compound A	1 μΜ	24	15.8 ± 1.9	6.3
Test Compound A	10 μΜ	24	28.6 ± 2.5	11.4
Test Compound B	1 μΜ	24	3.2 ± 0.6	1.3
Test Compound B	10 μΜ	24	5.1 ± 0.9	2.0

Conclusion

The mt-Keima flow cytometry assay is a powerful tool for the quantitative analysis of p62-mediated mitophagy. Its high-throughput nature makes it particularly suitable for screening chemical libraries for modulators of mitophagy and for detailed mechanistic studies. By following the detailed protocol and data analysis guidelines presented here, researchers can obtain reliable and reproducible data to advance our understanding of mitophagy in health and disease.

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